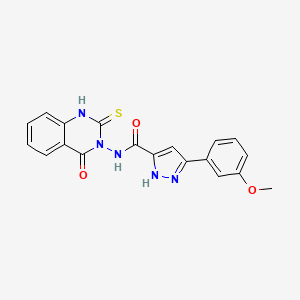
N-(4,6-dimethyl-2-pyrimidinyl)-4-(trifluoromethoxy)benzenesulfonamide
描述
N-(4,6-dimethyl-2-pyrimidinyl)-4-(trifluoromethoxy)benzenesulfonamide, also known as DMSO, is a widely used organic solvent in scientific research. It is a colorless, odorless, and hygroscopic liquid that is miscible with water and most organic solvents. DMSO has a wide range of applications in various fields of research, including biochemistry, pharmacology, and medicine.
作用机制
The mechanism of action of N-(4,6-dimethyl-2-pyrimidinyl)-4-(trifluoromethoxy)benzenesulfonamide is not fully understood. It is believed to act as a membrane-penetrating agent, allowing it to cross cell membranes and interact with intracellular components. N-(4,6-dimethyl-2-pyrimidinyl)-4-(trifluoromethoxy)benzenesulfonamide has also been shown to modulate the activity of various enzymes and signaling pathways.
Biochemical and Physiological Effects
N-(4,6-dimethyl-2-pyrimidinyl)-4-(trifluoromethoxy)benzenesulfonamide has a variety of biochemical and physiological effects. It has been shown to increase the permeability of cell membranes, leading to increased uptake of drugs and other molecules. N-(4,6-dimethyl-2-pyrimidinyl)-4-(trifluoromethoxy)benzenesulfonamide also has antioxidant properties and can scavenge free radicals. In addition, N-(4,6-dimethyl-2-pyrimidinyl)-4-(trifluoromethoxy)benzenesulfonamide has been shown to modulate the activity of various enzymes and signaling pathways, leading to changes in cellular metabolism and gene expression.
实验室实验的优点和局限性
N-(4,6-dimethyl-2-pyrimidinyl)-4-(trifluoromethoxy)benzenesulfonamide has several advantages for use in lab experiments. It is a highly effective solvent for a wide range of compounds, and its ability to penetrate cell membranes makes it useful for studying intracellular processes. N-(4,6-dimethyl-2-pyrimidinyl)-4-(trifluoromethoxy)benzenesulfonamide is also relatively non-toxic and has a low risk of interfering with experimental results. However, N-(4,6-dimethyl-2-pyrimidinyl)-4-(trifluoromethoxy)benzenesulfonamide can have variable effects on different cell types and can interfere with certain assays, such as enzyme activity assays.
未来方向
There are several potential future directions for research on N-(4,6-dimethyl-2-pyrimidinyl)-4-(trifluoromethoxy)benzenesulfonamide. One area of interest is the development of new methods for synthesizing N-(4,6-dimethyl-2-pyrimidinyl)-4-(trifluoromethoxy)benzenesulfonamide with higher yields and purity. Another area of interest is the investigation of the mechanism of action of N-(4,6-dimethyl-2-pyrimidinyl)-4-(trifluoromethoxy)benzenesulfonamide and its effects on cellular metabolism and gene expression. Additionally, there is interest in exploring the potential therapeutic applications of N-(4,6-dimethyl-2-pyrimidinyl)-4-(trifluoromethoxy)benzenesulfonamide for the treatment of various inflammatory and other diseases.
科学研究应用
N-(4,6-dimethyl-2-pyrimidinyl)-4-(trifluoromethoxy)benzenesulfonamide has a wide range of applications in scientific research. It is commonly used as a solvent for a variety of organic and inorganic compounds, including proteins, nucleic acids, and small molecules. N-(4,6-dimethyl-2-pyrimidinyl)-4-(trifluoromethoxy)benzenesulfonamide is also used as a cryoprotectant for the preservation of cells and tissues. In addition, N-(4,6-dimethyl-2-pyrimidinyl)-4-(trifluoromethoxy)benzenesulfonamide is a potent anti-inflammatory agent and is used in the treatment of various inflammatory conditions, such as arthritis.
属性
IUPAC Name |
N-(4,6-dimethylpyrimidin-2-yl)-4-(trifluoromethoxy)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O3S/c1-8-7-9(2)18-12(17-8)19-23(20,21)11-5-3-10(4-6-11)22-13(14,15)16/h3-7H,1-2H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQSWTMNPPWLBEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(tert-butyl)-2-[5-(3-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B4717222.png)
![N~2~-[4-(benzyloxy)phenyl]-N~1~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4717227.png)
![methyl 2-[({[1-(1,3-benzodioxol-5-yl)ethyl]amino}carbonothioyl)amino]-5-ethyl-3-thiophenecarboxylate](/img/structure/B4717237.png)
![2-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-4-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B4717247.png)
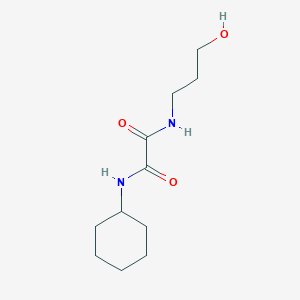
![5-{[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]amino}-5-oxopentanoic acid](/img/structure/B4717256.png)
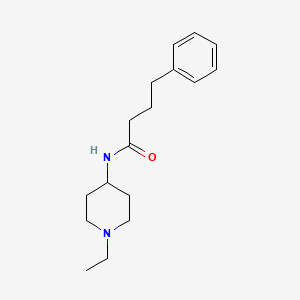
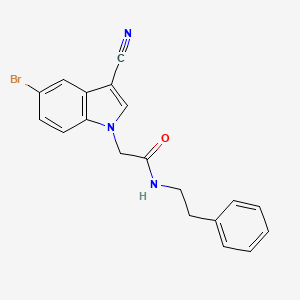
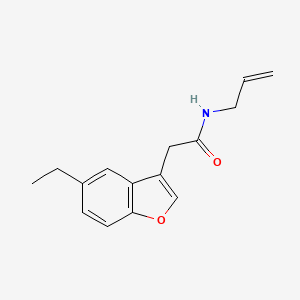
![2-{1-[(4-biphenylyloxy)methyl]-1H-pyrazol-3-yl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4717281.png)
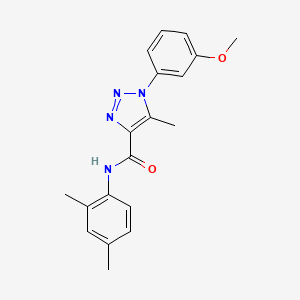
![methyl 4-ethyl-2-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B4717297.png)
